3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-isocyanato-2-methyl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c1-5-6(12-4-14)2-3-7(13-5)8(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXUOLWIERBAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670721 | |
| Record name | 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874832-10-7 | |
| Record name | 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Process:
- Starting Material: 2-methyl-6-(trifluoromethyl)pyridine (or its derivatives)
Chlorination: Chlorination at the 3-position is achieved using chlorine reagents, such as chlorine gas or chlorinating agents like phosphorus oxychloride (POCl₃), under controlled conditions to yield chlorinated intermediates, notably 3-chloro-2-methyl-6-(trifluoromethyl)pyridine.
Conversion to Isocyanate: The chlorinated pyridine intermediate is reacted with phosgene or triphosgene to introduce the isocyanate group at the 3-position. Alternatively, chlorination followed by treatment with sodium cyanate can produce the corresponding nitrile, which is then transformed into the isocyanate.
Research Findings:
Data Table:
Preparation via Nucleophilic Substitution and Functional Group Transformation
Another pathway involves the initial synthesis of a chlorinated pyridine, followed by substitution with cyanate or related reagents to form the isocyanate.
Methodology:
Synthesis of 2-methyl-6-(trifluoromethyl)pyridine: Starting from commercially available precursors like 2-methylpyridine derivatives, trifluoromethylation is performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or metal-catalyzed conditions.
Chlorination at the 3-position: The pyridine ring is selectively chlorinated using reagents like N-chlorosuccinimide (NCS) or chlorine gas, often under radical initiation or UV light to improve regioselectivity.
Conversion to Isocyanate: The chlorinated intermediate undergoes nucleophilic substitution with potassium cyanate (KOCN) in refluxing solvents like tert-butanol, followed by dehydration or rearrangement to form the isocyanate group.
Research Findings:
Data Table:
Alternative Route: Multi-step Functionalization
A more complex but versatile approach involves multi-step functionalization:
- Step 1: Synthesis of 2-methyl-6-(trifluoromethyl)pyridine via directed metalation or electrophilic substitution.
- Step 2: Selective chlorination at the 3-position using chlorinating agents under controlled conditions.
- Step 3: Transformation of the chlorinated intermediate into the isocyanate using phosgene derivatives or carbamoyl chloride intermediates.
This route allows for fine-tuning of regioselectivity and functional group compatibility, especially when synthesizing derivatives for pharmaceutical or agrochemical applications.
Summary of Key Parameters and Considerations
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0°C to 80°C | Critical for selectivity during chlorination and cyanation |
| Reagents | Chlorine gas, NCS, triphosgene, potassium cyanate | Choice depends on desired pathway and safety considerations |
| Solvents | Tetrahydrofuran, tert-butanol, chloroform | Solvent polarity influences reaction rates and yields |
| Yields | 80–95% | Achievable with optimized conditions |
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Cycloaddition Reactions: These reactions often require the use of catalysts and are carried out under controlled temperature and pressure conditions.
Major Products Formed:
Ureas, Carbamates, and Thiocarbamates: Formed from nucleophilic substitution reactions with amines, alcohols, and thiols.
Heterocyclic Compounds: Formed from cycloaddition reactions with dienes and other unsaturated compounds.
Scientific Research Applications
Medicinal Chemistry
3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine is being investigated as a pharmaceutical intermediate. Its structural properties allow it to interact with specific biological targets, potentially modulating enzyme activities or receptor functions. The trifluoromethyl group enhances lipophilicity, aiding in cellular absorption and efficacy in drug development .
Case Study : A study on the synthesis of trifluoromethylpyridines indicates that derivatives like this compound can enhance the pharmacological profiles of drugs, particularly in targeting cancer cells and other diseases .
Agrochemicals
The compound is actively researched for its role in the formulation of pesticides and herbicides. Its unique chemical properties contribute to improved efficacy and reduced environmental impact compared to traditional agrochemicals. Over 20 agrochemicals containing trifluoromethylpyridine derivatives have been introduced to the market, demonstrating their utility in crop protection .
Data Table: Agrochemical Applications of TFMP Derivatives
| Compound Name | Application Type | Market Approval Year |
|---|---|---|
| Fluazifop-butyl | Herbicide | 1980 |
| Other TFMP Derivatives | Various | Ongoing |
Material Science
Research is ongoing into the use of this compound in developing advanced materials such as polymers and coatings. Its chemical structure may impart desirable properties like thermal stability and chemical resistance .
Case Study : Investigations into polymerization processes have shown that incorporating trifluoromethyl groups can significantly enhance the mechanical properties of polymers, making them suitable for high-performance applications .
Safety and Environmental Considerations
Due to its isocyanate functional group, safety measures are crucial when handling this compound. It is classified under specific target organ toxicity categories, necessitating appropriate protective equipment during use .
Mechanism of Action
The mechanism of action of 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isocyanate group is highly reactive and can form stable adducts with various nucleophiles, thereby modifying the chemical and biological properties of the target molecules .
Comparison with Similar Compounds
Substituent Effects
- Trifluoromethyl Group (-CF₃): The presence of -CF₃ in this compound increases electron-withdrawing effects, enhancing the electrophilicity of the isocyanate group compared to non-fluorinated analogues like 3-Isocyanato-2-methylpyridine (CAS: 1007212-57-8). This improves reactivity in urea-forming reactions .
- However, this may improve selectivity in multi-step syntheses .
Research Findings and Industrial Relevance
- Toxicity Profile: Isocyanates are known respiratory sensitizers, but the trifluoromethyl group may reduce volatility, mitigating inhalation risks compared to smaller analogues like methyl isocyanate .
- Market Trends : Fluorinated pyridines are increasingly used in crop protection agents, as seen in patents listing derivatives like 2-(3-ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine (), highlighting demand for stable, bioactive fluorinated intermediates .
Biological Activity
3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews available research on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It possesses a pyridine ring substituted with both isocyanate and trifluoromethyl groups, which are known to influence its biological properties significantly. The trifluoromethyl group enhances lipophilicity and alters electronic characteristics, potentially improving the compound's interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activity or receptor signaling pathways.
Antimicrobial Activity
Research has demonstrated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives of this compound have shown significant inhibitory effects against various bacterial strains, including E. coli and B. mycoides, with minimum inhibitory concentrations (MICs) reported as low as 4.88 µg/mL for some derivatives .
Anticancer Activity
Studies have indicated that this compound and its derivatives possess anticancer properties. In vitro assays against several human cancer cell lines revealed that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like Doxorubicin. For example, one derivative showed an IC50 of 22.4 μM against the PACA2 cell line, indicating promising potential for further development .
Case Studies
- Antimicrobial Evaluation : A series of urea derivatives including the trifluoromethyl group were synthesized and tested for antimicrobial activity. The study found that the presence of the trifluoromethyl group significantly enhanced the antibacterial potency compared to non-fluorinated analogs .
- Anticancer Screening : In a comparative study involving multiple cancer cell lines, derivatives of this compound were evaluated for their cytotoxic effects. Notably, compounds showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for preparing 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?
The synthesis typically involves introducing functional groups (e.g., isocyanate, trifluoromethyl) onto a pyridine core. A common approach is halogenation followed by nucleophilic substitution or metal-catalyzed coupling. For example, fluorination using potassium fluoride in dimethyl sulfoxide (DMSO) at controlled temperatures (60–80°C) can yield intermediates, as seen in analogous trifluoromethylpyridine derivatives . Purification often employs column chromatography with silica gel and ethyl acetate/hexane mixtures, as described in phosphazene syntheses . Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity, temperature, and catalyst loading.
Q. Which analytical techniques are critical for characterizing this compound, and how do they ensure reproducibility?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for structural confirmation, particularly to resolve signals from the trifluoromethyl group and isocyanate moiety. Infrared (IR) spectroscopy identifies the isocyanate (-NCO) stretch near 2200–2300 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline intermediates, X-ray crystallography (as referenced in phosphazene studies) provides definitive structural data . Reproducibility requires documenting solvent purity, reaction times, and instrument calibration, per guidelines for chemical reporting .
Q. How does the compound’s stability vary under different storage conditions?
Stability is influenced by moisture sensitivity (due to the isocyanate group) and thermal decomposition. Storage under inert atmospheres (argon/nitrogen) at –20°C in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) is recommended. Degradation can be tracked via periodic NMR or IR analysis. Similar protocols are used for moisture-sensitive pyridine derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the isocyanate group in nucleophilic addition reactions?
The isocyanate group’s electrophilicity arises from the electron-withdrawing trifluoromethyl and pyridine ring, which polarize the -NCO moiety. Density Functional Theory (DFT) calculations can model charge distribution and transition states, while kinetic studies (e.g., varying nucleophile concentration) elucidate rate laws. Comparative studies with non-fluorinated analogs (e.g., 3-isocyanatopyridine) highlight the trifluoromethyl group’s role in enhancing reactivity .
Q. How can contradictory spectral or reactivity data be resolved in studies involving this compound?
Contradictions may arise from impurities (e.g., residual solvents) or side reactions (e.g., hydrolysis of -NCO to -NH₂). Cross-validate data using multiple techniques:
- Mass spectrometry to detect byproducts.
- Variable-temperature NMR to identify dynamic processes.
- Computational modeling to predict plausible intermediates . Revisiting reaction conditions (e.g., stricter anhydrous protocols) and employing scavengers (e.g., molecular sieves) can mitigate issues .
Q. What theoretical frameworks guide the design of derivatives for targeted applications (e.g., agrochemicals or pharmaceuticals)?
Structure-activity relationship (SAR) models link electronic effects (e.g., trifluoromethyl’s lipophilicity) to bioactivity. Hammett constants or Frontier Molecular Orbital (FMO) theory predict regioselectivity in derivatization. For example, the electron-deficient pyridine ring directs electrophilic substitutions to specific positions, as observed in related kinase inhibitor studies .
Q. How can hybrid experimental-computational approaches enhance understanding of its solid-state behavior?
Pairing X-ray crystallography with molecular dynamics simulations reveals packing motifs and stability trends. For instance, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-F⋯H contacts), while thermal gravimetric analysis (TGA) correlates crystallinity with decomposition thresholds. Such methods are validated in phosphazene and spirocyclic compound research .
Methodological Considerations
- Experimental Design : Use a mixed-methods approach (e.g., embedded design) where quantitative data (yield, kinetics) answers primary questions, while qualitative observations (color changes, precipitates) inform secondary hypotheses .
- Data Interpretation : Align findings with conceptual frameworks like Curtin-Hammett principles for kinetic control or HSAB theory for selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
